1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of chemicals that have been synthesized and characterized for potential biological activities. For instance, there's research on the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, highlighting their potential as urease inhibitors, suggesting a methodology that could be applicable to the synthesis of the mentioned compound for exploring its bioactivity (Rauf et al., 2010).
Herbicidal Activities
Research into similar compounds, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, has shown promising herbicidal activities. This suggests that modifications to the pyrimidine dione structure, similar to the mentioned compound, could yield potent herbicides, offering a pathway to agricultural applications (Yang Huazheng, 2013).
Anticancer Agents
The modification of pyrimidine diones with various substituents has been explored for the development of potent anticancer agents. For example, fluorinated coumarin–pyrimidine hybrids have been synthesized and evaluated for their anticancer activities, showing significant cytotoxicity against human cancer cell lines. This indicates the potential of the mentioned compound, with its specific substitutions, to serve as a scaffold for developing new anticancer drugs (Hosamani et al., 2015).
Antimicrobial Activity
Novel pyrido[1,2-a]pyrimidin-4-ones, including the structure similar to the compound , have been synthesized and evaluated for antimalarial activity. These studies offer insights into the antimicrobial potential of such compounds, providing a basis for further exploration of their use in combating infectious diseases (Mane et al., 2014).
Antiviral Activity
The compound's framework is also of interest in the development of antiviral agents. Research has shown that certain uracil derivatives exhibit anti-HIV activity, suggesting that modifications to the pyrimidine ring, similar to the compound , could be leveraged to discover new antiviral drugs (Malik et al., 2006).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-8-6-14(7-9-15)12-24-17-5-3-11-23-18(17)19(26)25(20(24)27)13-16-4-1-2-10-22-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVIOYHAIQSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.